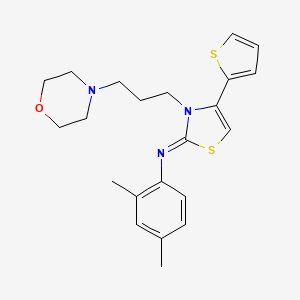

![molecular formula C12H12N4O4S B2843745 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide CAS No. 2097891-79-5](/img/structure/B2843745.png)

4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

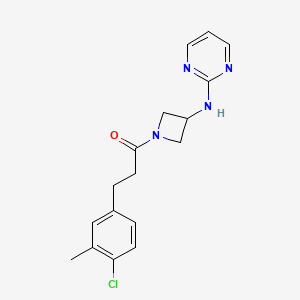

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a thiophene group, which is a sulfur-containing heterocycle, and a carboxamide group, which is a functional group derived from carboxylic acid .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving uracil derivatives . For example, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a similar compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction analysis, NMR, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR and IR spectroscopy . These techniques can provide information about the compound’s solubility, melting point, boiling point, and other physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds derived from related chemical structures for potential applications in medicinal chemistry. These compounds include various heterocyclic derivatives like thiazolopyrimidines, which have been investigated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. Such studies underline the versatility of these compounds in generating new pharmacologically active molecules (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Novel synthetic routes have led to the creation of compounds with significant antimicrobial activities. The structural modification of thiophene derivatives has shown promise in developing new antibiotics and antibacterial agents, highlighting the compound's potential in addressing microbial resistance challenges (Ahmed, 2007).

Material Science and Polymer Chemistry

The compound's derivatives have been utilized in the synthesis of polyamides containing uracil and adenine, indicating its utility in creating novel polymeric materials. These materials, with nucleobases as side groups, could have applications in biotechnology and material science, providing a bridge between organic electronics and bioelectronics (Hattori & Kinoshita, 1979).

Catalysis and Synthetic Methodology

Research has also explored the use of related thiophene derivatives in catalytic processes and synthetic methodologies. For instance, the application of ultrasound-assisted dehydrogenation techniques showcases innovative approaches to synthesizing more complex molecules, opening new pathways in green chemistry and sustainable chemical synthesis (Memarian & Soleymani, 2011).

Neuropharmacology

The exploration into derivatives of similar chemical structures for central nervous system (CNS) depressant activity signifies the potential for developing new therapeutic agents targeting CNS disorders. Such research contributes to the understanding of molecular mechanisms underlying sedative actions and could lead to novel treatments for anxiety and other CNS conditions (Manjunath et al., 1997).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives, have been synthesized and studied

Mode of Action

It is known that 5-hydroxyuracil derivatives, which are structurally similar to this compound, are involved in reactions in the dioxo form .

Biochemical Pathways

Compounds with similar structures have been synthesized and studied, suggesting potential involvement in various biochemical reactions .

Result of Action

Compounds with similar structures have been synthesized and studied, suggesting potential biological activities .

Eigenschaften

IUPAC Name |

4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c13-11(19)7-5-21-6-8(7)14-9(17)1-3-16-4-2-10(18)15-12(16)20/h2,4-6H,1,3H2,(H2,13,19)(H,14,17)(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKCIKSHCRWUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)NC2=CSC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)

![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)

![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)

![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)

methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)